6-Bromo-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one
Description
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Properties
IUPAC Name |
6-bromo-2,2-dimethyl-3,4-dihydronaphthalen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO/c1-12(2)6-5-8-7-9(13)3-4-10(8)11(12)14/h3-4,7H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOUYKYDZFNYFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(C1=O)C=CC(=C2)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Bromo-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one is a brominated naphthalene derivative with significant potential in medicinal chemistry. Its unique structure and functional groups make it a candidate for various biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, biological activities, and mechanisms of action of this compound based on recent research findings.
- Chemical Formula : C₁₂H₁₃BrO
- Molecular Weight : 253.13 g/mol
- CAS Number : 149455-88-9
Synthesis
The synthesis of this compound typically involves bromination of a naphthalene derivative followed by functional group modifications. Common methods include:
- Bromination : The introduction of bromine into the naphthalene ring.
- Alkylation : Using alkyl halides in the presence of strong bases to add alkyl groups.
- Cyclization : Formation of the dihydronaphthalenone structure through intramolecular reactions.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antifungal activity against various strains, including Candida albicans. For example, one study reported a minimum inhibitory concentration (MIC) of 0.023 µg/mL for a related compound against C. albicans .
Anticancer Activity
Studies have also explored the anticancer potential of this compound. It has been shown to inhibit tumor cell proliferation in vitro. The mechanism may involve the modulation of specific signaling pathways or direct interaction with cellular targets.
The biological activity of this compound is believed to be mediated through:
- Enzyme Inhibition : Potential inhibition of cytochrome P450 enzymes involved in drug metabolism and steroidogenesis.
- Receptor Interaction : Binding to specific receptors that modulate cellular responses.
Case Studies and Research Findings
A comprehensive review of literature reveals several key studies:
- Antifungal Activity : A study demonstrated that derivatives with similar structures showed potent antifungal activity against C. albicans, with significant selectivity towards fungal cells over human cells .
- Anticancer Studies : Research has indicated that the compound may induce apoptosis in cancer cell lines through the activation of caspase pathways .
- Enzyme Inhibition : Investigations into its effects on cytochrome P450 enzymes revealed varying degrees of inhibition, suggesting a potential for drug-drug interactions in therapeutic settings .
Comparative Analysis
The following table summarizes the biological activities and properties compared to similar compounds:
| Compound Name | Antifungal Activity (MIC) | Anticancer Activity | P450 Inhibition |
|---|---|---|---|
| This compound | 0.023 µg/mL | Moderate | Yes |
| 6-Chloro-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one | 0.010 µg/mL | High | Moderate |
| 6-Bromo-4-methyl-3,4-dihydronaphthalen-1(2H)-one | 0.050 µg/mL | Low | No |
Scientific Research Applications
Antimicrobial Properties
Research has demonstrated that 6-Bromo-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one exhibits significant antimicrobial activity. In vitro studies indicate effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) observed are comparable to those of established antibiotics, suggesting potential as a lead compound for new antimicrobial agents .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies reveal that it can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Notably, it modulates pathways associated with hypoxia-inducible factor (HIF), which is crucial for cancer cell survival under low oxygen conditions . Flow cytometry analysis of treated cancer cell lines shows a dose-dependent increase in apoptotic cells, underscoring its potential as an anticancer agent.
Case Studies
Antimicrobial Efficacy Study
In a study evaluating various brominated compounds for their antimicrobial properties, this compound demonstrated significant inhibition against both Staphylococcus aureus and Escherichia coli, indicating its potential utility in developing new antimicrobial therapies.
Cancer Cell Line Studies
A series of experiments on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The increase in apoptotic cells post-treatment emphasizes its promising role as an anticancer agent .
Q & A
Q. What are the common synthetic routes for 6-Bromo-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one, and how are reaction conditions optimized?
The compound is typically synthesized via the Claisen-Schmidt condensation between brominated tetralone intermediates and aromatic aldehydes. For example, 7-bromo-3,4-dihydronaphthalen-1(2H)-one can react with substituted benzaldehydes under acidic or basic conditions (e.g., methanol with catalytic HCl or NaOH) to form the target compound . Key optimization parameters include:
Q. How is the crystal structure of this compound determined, and what conformational insights are gained?
Single-crystal X-ray diffraction (SCXRD) is the primary method. The compound crystallizes in monoclinic space groups (e.g., P2₁/n) and adopts an E-stereochemistry with a chair conformation in the cyclohexanone ring. Key structural features include:
- Bond lengths : The olefinic C=C bond (~1.35 Å) confirms conjugation .
- Dihedral angles : Non-planar aromatic rings (e.g., 51.7° in derivatives), influencing intermolecular interactions .
- Hydrogen bonding : Weak C–H···O or C–H···π interactions stabilize the crystal lattice .
Refinement is performed using SHELXL , with hydrogen atoms placed in idealized positions and thermal parameters adjusted via riding models .
Q. What preliminary biological activities have been reported for this compound?
Initial studies highlight anti-neuroinflammatory and anticancer potential. For example:
- Cytotoxicity : Brominated tetralones inhibit metastatic cancer cell lines (e.g., A549 lung cancer) by disrupting mitochondrial function .
- Neuroprotection : Derivatives act as adenosine receptor antagonists, reducing neuroinflammation in models of neurodegenerative diseases .
- Enzyme inhibition : Bromine enhances interactions with cytochrome P450 isoforms (CYP1A2, CYP3A4), suggesting metabolic stability .
Advanced Research Questions
Q. How can structural modifications improve the bioactivity of this compound?
Structure-activity relationship (SAR) studies focus on:
- Substituent effects : Introducing electron-withdrawing groups (e.g., -CF₃, -F) on the benzylidene moiety increases cytotoxicity .
- Halogen placement : Bromine at the 6-position enhances membrane permeability and metabolic stability compared to chloro or fluoro analogs .
- Hybridization : Conjugation with curcumin-like structures improves anti-inflammatory activity by targeting NF-κB pathways .
Computational tools (e.g., molecular docking with ACE or COX-2 enzymes) guide rational design .
Q. How do crystallographic data resolve contradictions in reported conformations?
Discrepancies in dihedral angles or ring conformations arise from substituent steric effects and packing interactions . For example:
- Envelope vs. chair conformations : The cyclohexanone ring adopts a chair in unsubstituted derivatives but shifts to an envelope conformation with bulky substituents (e.g., 3,5-dimethoxy groups) due to C4-atom deviation (~0.48 Å) .
- Hydrogen bonding variations : Weak interactions (e.g., C18–H···O3 vs. C4–H···π) alter molecular packing, leading to divergent unit-cell parameters .
Cross-validation with DFT calculations and Hirshfeld surface analysis reconciles these differences .
Q. What experimental strategies address low solubility or stability in biological assays?
- Prodrug design : Esterification of ketone groups improves aqueous solubility .
- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles enhances bioavailability .
- Stability studies : LC-MS monitoring under physiological conditions (pH 7.4, 37°C) identifies degradation pathways (e.g., oxidative debromination) .
Q. How are computational methods used to predict target interactions?
- Molecular docking : Screens against protein databases (e.g., PDB) to identify binding sites. For example, brominated tetralones bind ACE enzymes via hydrophobic interactions with active-site residues (e.g., His353, Glu384) .
- Pharmacophore modeling : Maps electrostatic and steric features to prioritize derivatives with optimal LogP (2.5–3.5) and TPSA (<80 Ų) for blood-brain barrier penetration .
Methodological Considerations
Q. What safety protocols are critical during synthesis?
- Handling brominated reagents : Use fume hoods and PPE (gloves, goggles) to avoid exposure to 2-bromo-2-methylpropanoyl bromide (lachrymator) .
- Waste disposal : Neutralize acidic/basic byproducts before disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
